(2-Bromo-4-fluorophenyl)hydrazine
Description
Contextualization within Halogenated Phenylhydrazine (B124118) Derivatives
(2-Bromo-4-fluorophenyl)hydrazine belongs to the broader class of halogenated phenylhydrazines. The introduction of halogen atoms onto the phenylhydrazine scaffold significantly influences the electronic properties and reactivity of the molecule. Halogen substitution can enhance the fungistatic activity of phenylhydrazine derivatives. nih.gov For instance, studies have shown that halogen-substituted N-aroyl-N'-phenyl-hydrazines exhibit relatively strong fungistatic activity with a broad spectrum of efficiency. nih.gov
Significance as a Versatile Synthetic Intermediate
The primary significance of this compound lies in its role as a versatile synthetic intermediate. Phenylhydrazines, in general, are fundamental reagents in organic synthesis, famously used in the Fischer indole (B1671886) synthesis to create indole rings, which are core structures in many natural products and pharmaceuticals. researchgate.net
The specific structure of this compound makes it a valuable precursor for creating complex, highly functionalized molecules. It serves as a building block for pharmaceuticals and agrochemicals, where the introduction of fluorine and bromine can enhance biological activity. innospk.com For example, its precursor, 2-bromo-4-fluoroaniline, is a key intermediate in the synthesis of various pharmaceuticals, including antihistamines and antidepressants. nbinno.com The hydrazine (B178648) group itself is reactive and can be used to construct various heterocyclic systems like pyrazoles and triazoles, which are known for their diverse biological activities. rasayanjournal.co.inmdpi.com
Overview of Research Trajectories for Arylhydrazines
Research involving arylhydrazines, the class of compounds that includes this compound, is continuously evolving. nih.gov A significant area of development is their use in cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov This has expanded the utility of arylhydrazines beyond their traditional roles.
Modern research focuses on developing novel, metal-free arylation reactions using arylhydrazines. researchgate.net For instance, the direct C-H arylation of arenes and heterocycles with arylhydrazines provides an efficient way to create biaryl compounds. nih.gov Researchers are exploring the use of various oxidants, such as manganese(III) acetate (B1210297) and potassium permanganate, to facilitate these transformations. nih.gov Furthermore, arylhydrazines are being investigated for their role in photoredox catalysis and other advanced synthetic methodologies, highlighting their ongoing importance and the expanding scope of their applications in organic chemistry. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJQYRJBFRVSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development
Classical Preparation Approaches
The traditional and most widely employed method for synthesizing (2-bromo-4-fluorophenyl)hydrazine involves a two-step process starting from 2-bromo-4-fluoroaniline. This classical route encompasses the diazotization of the aniline (B41778) followed by the reduction of the resulting diazonium salt.
Diazotization and Subsequent Reduction of Substituted Anilines
The initial step in this synthetic sequence is the conversion of the primary aromatic amine, 2-bromo-4-fluoroaniline, into a diazonium salt. This is followed by a reduction step to yield the desired hydrazine (B178648).
The diazotization reaction is typically carried out by treating the starting aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). doubtnut.com Key to the success of this step is the careful control of reaction temperature, which is generally maintained at low temperatures (0–5 °C) to ensure the stability of the diazonium salt formed. acs.org The concentration of the acid and the rate of addition of the sodium nitrite solution are also critical parameters that are optimized to maximize the yield and purity of the diazonium salt. acs.org For instance, a general procedure involves dissolving the aniline in concentrated hydrochloric acid, cooling the solution to 0 °C, and then adding a solution of sodium nitrite dropwise. acs.org
Following diazotization, the resulting 2-bromo-4-fluorobenzenediazonium salt is reduced to form this compound. A variety of reducing agents can be employed for this transformation.
One of the most common and effective reducing agents is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. acs.org The pre-cooled solution of tin(II) chloride is added dropwise to the cold diazonium salt solution, maintaining the low temperature. acs.org The reaction progress is monitored, and upon completion, the hydrazine is typically isolated as its hydrochloride salt.
Another reducing agent that has been utilized is sodium pyrosulfite (Na₂S₂O₅). google.com This method is noted for potentially shortening the reaction time and yielding a high-purity product. google.com The reduction with sodium pyrosulfite is carried out under controlled pH conditions, typically between 7 and 9, and at a temperature range of 10-35 °C. google.com
The table below summarizes the key aspects of different reductive agents used in the synthesis of arylhydrazines.
| Reductive Agent | Typical Reaction Conditions | Advantages |
| Tin(II) Chloride (SnCl₂) | 0-5 °C in concentrated HCl | Well-established, reliable method. acs.org |
| Sodium Pyrosulfite (Na₂S₂O₅) | 10-35 °C, pH 7-9 | Shorter reaction times, high product purity. google.com |
| Zinc (Zn) / Hydrochloric Acid (HCl) | Not specifically detailed for the target compound, but a general method for reducing diazonium salts. doubtnut.com | A common alternative reducing system. doubtnut.com |
The crude this compound, often obtained as its hydrochloride salt, typically requires purification to achieve the desired quality for subsequent applications. A common strategy for purification involves recrystallization. The crude product can be dissolved in water, sometimes with heating to around 60 °C to ensure complete dissolution. google.com Decolorizing agents like activated carbon may be added to the hot solution to remove colored impurities. google.comgoogle.com After filtration to remove the activated carbon, the filtrate is cooled, often to around 5 °C, to induce crystallization of the purified hydrazinium (B103819) salt. google.com The purified crystals are then collected by filtration and dried. google.comgoogle.com In some procedures, the final product is washed with a solvent like acetone (B3395972) before drying. google.com
Direct Hydrazination Methods
While the classical diazotization-reduction pathway is prevalent, direct methods for introducing the hydrazine group are also explored in organic synthesis.
Reaction with Hydrazine Hydrate (B1144303) and Derivatives
Direct nucleophilic aromatic substitution (SₙAr) of an aryl halide with hydrazine hydrate or its derivatives can be a viable route for the synthesis of arylhydrazines. This approach would involve the reaction of a suitable precursor, such as 1,2-dibromo-4-fluorobenzene, with hydrazine. However, the reactivity of the aryl halide is a critical factor, and often, the presence of strong electron-withdrawing groups on the aromatic ring is necessary to facilitate the substitution. The specific application of this direct hydrazination method for the synthesis of this compound is less commonly documented in the readily available literature compared to the classical route.
Direct Hydrazination Methods
Catalytic Approaches in Direct Hydrazination
The direct formation of the aryl-N bond to create arylhydrazines from aryl halides is a powerful alternative to traditional methods like the diazotization-reduction sequence of anilines. Catalytic cross-coupling reactions have emerged as a primary strategy for the direct hydrazination of aryl halides. While specific studies detailing the catalytic direct hydrazination of a 2-bromo-4-fluorophenyl halide to yield this compound are not extensively documented, the general methodologies developed for aryl halides are applicable. These methods primarily utilize transition metal catalysts, with copper and palladium systems being the most prominent.
Copper-Catalyzed Hydrazination:
Copper-catalyzed C-N cross-coupling offers an efficient and economical route for the synthesis of arylhydrazines. These reactions typically involve the coupling of an aryl halide (iodide or bromide) with hydrazine hydrate. The choice of catalyst, ligand, and solvent system is crucial for achieving high yields and selectivity for the mono-arylated product. researchgate.netresearchgate.net For instance, copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a ligand to facilitate the reaction. researchgate.net The use of polyethylene (B3416737) glycol (PEG) as a solvent has been shown to be effective, providing a convenient and recyclable reaction medium. researchgate.net Water has also been employed as a solvent, aligning with green chemistry principles. researchgate.net
These protocols are generally applicable to a wide range of aryl halides, including those with electron-withdrawing and electron-donating groups, as well as sterically hindered substrates, suggesting their potential utility for the synthesis of this compound from a suitable 1,2-dihalo-4-fluorobenzene precursor. researchgate.net
Table 1: Examples of Copper-Catalyzed Arylhydrazine Synthesis Conditions
| Catalyst System | Ligand | Solvent | Temperature (°C) | Substrate Scope | Reference |
|---|---|---|---|---|---|
| CuI | None | PEG-400 | 80-100 | Aryl iodides and bromides | researchgate.net |
| Copper | Readily accessible ligand | Water | Not specified | Aryl bromides | researchgate.net |
| CuI | 4-hydroxy-L-proline | DMSO | Not specified | Aryl bromides | organic-chemistry.org |
| CuO | N2,N2′-diisopropyloxalohydrazide | Water | 60-120 | Aryl bromides and iodides | researchgate.net |
Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and has been successfully applied to the synthesis of arylhydrazines. nih.gov These reactions couple aryl halides or tosylates with hydrazine or protected hydrazine derivatives. The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. beilstein-journals.org The choice of ligand is critical for reaction efficiency and for controlling selectivity between mono- and diarylation. acs.orgnih.gov
Recent advancements have focused on developing highly active catalysts that can function at very low loadings (down to 100 ppm), which is economically and environmentally advantageous. nih.govosti.gov Mechanistic studies have shed light on the catalytic cycle, revealing the roles of different palladium species and the rate-limiting steps, which aids in reaction optimization. nih.govosti.gov The robustness of these palladium-catalyzed methods against various functional groups makes them a viable option for the synthesis of complex molecules like this compound.
Table 2: Examples of Palladium-Catalyzed Arylhydrazine Synthesis Conditions
| Catalyst System | Ligand | Base | Solvent | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / BrettPhos | - | KOH | - | Aryl chlorides and bromides | nih.gov |
| [PdCl(C₃H₅)]₂ | tBuXPhos | Cs₂CO₃ | DME | Aryl bromides | beilstein-journals.org |
| Pd(TFA)₂ | L1 (custom phosphine) | - | - | Aryl tosylates | acs.orgnih.gov |
| Pd₂ (dba)₃ | XPhos | NaOtBu | Toluene | Aryl chlorides | mit.edumit.edu |
Advanced Synthetic Techniques
To address challenges related to safety, scalability, and sustainability, advanced synthetic techniques are being explored for the production of arylhydrazines, including this compound.
Continuous Flow Synthesis Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic, use hazardous reagents, or require precise control over reaction parameters. The synthesis of arylhydrazines, which often involves the use of hydrazine (a toxic and potentially explosive reagent), is an excellent candidate for flow chemistry. mit.edumit.edu
By performing the reaction in a microreactor, the reaction volume at any given time is small, which significantly enhances safety. rsc.org Furthermore, the superior heat and mass transfer in flow reactors allows for rapid reaction optimization and can lead to higher yields and purities in shorter reaction times. rsc.orgrsc.org
Palladium-catalyzed cross-coupling reactions of aryl chlorides with hydrazine have been successfully implemented in continuous flow systems. mit.edumit.edu This approach not only mitigates the hazards associated with hydrazine but also allows for the development of multi-step sequences where the arylhydrazine intermediate is generated and used in situ for subsequent reactions, such as heterocycle formation. mit.edu More recently, a nickel/photoredox-catalyzed C-N coupling of tert-butyl carbazate (B1233558) with aryl halides has been developed in a continuous flow photochemical reactor, offering an alternative to palladium-based methods. rsc.orgrsc.orgnih.gov This technique demonstrates high selectivity and short residence times, making it an attractive and scalable method. rsc.orgrsc.org
Table 3: Continuous Flow Synthesis of Arylhydrazines
| Catalysis Type | Catalyst System | Reagents | Reactor Type | Key Advantage | Reference |
|---|---|---|---|---|---|
| Palladium-catalyzed | Pd₂(dba)₃ / XPhos | Aryl chloride, Hydrazine | Microreactor | Enhanced safety, rapid | mit.edumit.edu |
| Nickel/Photoredox | NiCl₂·glyme / dtbbpy / Ir-photocatalyst | Aryl halide, tert-butyl carbazate | Photoreactor | High selectivity, short residence times | rsc.orgrsc.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. youtube.commdpi.comnih.gov For the synthesis of this compound, several green approaches can be considered.
One of the core principles of green chemistry is the use of safer solvents. mdpi.com The development of copper-catalyzed hydrazination reactions in water is a significant step in this direction, as it replaces volatile organic solvents with an environmentally friendly alternative. researchgate.net Similarly, employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, often leading to cleaner reactions with higher yields. minarjournal.com
Waste prevention is another key principle. nih.gov The use of arylhydrazines as arylating agents in subsequent cross-coupling reactions is considered environmentally friendly because the by-products are typically innocuous substances like nitrogen gas and water. nih.gov Designing the synthesis of this compound with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, is a fundamental goal. Catalytic routes are inherently more atom-economical than stoichiometric methods.
Chemical Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) in (2-Bromo-4-fluorophenyl)hydrazine is a versatile functional group, capable of acting as both a nucleophile and being susceptible to electrophilic attack. This dual reactivity is fundamental to its synthetic utility.
Condensation Reactions with Carbonyl Compounds
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.netlibretexts.org This reaction is a cornerstone of hydrazone chemistry and proceeds through a nucleophilic addition-elimination mechanism.
This compound reacts with aldehydes and ketones to yield the corresponding (2-Bromo-4-fluorophenyl)hydrazones. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The nitrogen atom of the hydrazine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the C=N double bond characteristic of a hydrazone. researchgate.netnih.gov
The formation of hydrazones from this compound is a high-yield and straightforward method for creating new C-N bonds. researchgate.net These hydrazone derivatives are often stable, crystalline solids and serve as important intermediates in the synthesis of more complex molecules, including various heterocyclic compounds. For instance, the reaction of chalcones with hydrazine hydrate (B1144303) can lead to the formation of pyrazoline derivatives. rasayanjournal.co.in
| Carbonyl Compound | Product |
| Acetone (B3395972) | 2-(1-(2-bromo-4-fluorophenyl)hydrazinylidene)propane |
| Benzaldehyde | 1-((2-bromo-4-fluorophenyl)imino)-1-phenylmethane |
| Cyclohexanone | 1-(2-(2-bromo-4-fluorophenyl)hydrazinylidene)cyclohexane |
In reactions with unsymmetrical ketones, the condensation with this compound can potentially lead to two different regioisomeric hydrazones. The regioselectivity is often influenced by steric and electronic factors of the ketone. Less sterically hindered carbonyl carbons are generally favored for nucleophilic attack.
Stereoselectivity can also be a factor, particularly in the formation of hydrazones from chiral carbonyl compounds or in subsequent reactions of the hydrazone products. The geometry of the C=N double bond can exist as E/Z isomers, and the preferred isomer can be influenced by the reaction conditions and the nature of the substituents.
Oxidation and Reduction Pathways of the Hydrazine Group
The hydrazine moiety is redox-active and can undergo both oxidation and reduction reactions. libretexts.org
The oxidation of phenylhydrazines can be achieved using various oxidizing agents. For instance, thallium(III) salts have been used to oxidize substituted phenylhydrazines. scispace.com The reaction mechanism is influenced by the substituents on the aromatic ring, with electron-donating groups generally accelerating the reaction. scispace.com The oxidation can lead to the formation of diazonium salts or, under harsher conditions, cleavage of the N-N bond.
Conversely, the hydrazine group can be reduced. A notable application is the Wolff-Kishner reduction, where a hydrazone intermediate, formed from a carbonyl compound, is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. libretexts.org The mechanism involves the deprotonation of the hydrazone followed by the elimination of nitrogen gas to form a carbanion, which is then protonated. libretexts.org
Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring
The aromatic ring of this compound is substituted with two halogen atoms, a bromine and a fluorine. These halogens can act as leaving groups in nucleophilic aromatic substitution (SNA_r) reactions, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comnih.gov However, in the case of this compound, the hydrazine group is an activating, ortho-, para-directing group, which generally disfavors traditional SNA_r reactions that rely on electron-poor aromatic rings.
Despite this, under specific conditions, such as those involving strong nucleophiles or the use of photoredox catalysis, nucleophilic substitution of the halogens can be achieved. nih.gov The relative reactivity of the halogens as leaving groups in SNA_r reactions typically follows the order F > Cl > Br > I, which is the opposite of their order in SN1 and SN2 reactions. This is because the rate-determining step in SNA_r is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond. masterorganicchemistry.com
Coupling Reactions Involving Aromatic Halogen Substituents
The bromo and fluoro substituents on the aromatic ring of this compound provide handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Common coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. lookchem.commdpi.comorganic-chemistry.orgresearchgate.net This method is widely used for the formation of biaryl compounds. The reactivity of the aryl halide in Suzuki coupling generally follows the order I > Br > Cl >> F, making the bromine atom in this compound the more likely site of reaction. nih.gov
Heck-Mizoroki Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgmdpi.com A palladium catalyst and a base are also required for this transformation.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base. researchgate.net This allows for the introduction of various amino groups onto the aromatic ring.
The chemoselectivity of these coupling reactions is an important consideration. Due to the different reactivities of the C-Br and C-F bonds, it is often possible to selectively react at the more reactive C-Br position while leaving the C-F bond intact. nih.gov This allows for sequential functionalization of the aromatic ring.
| Coupling Reaction | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | 2-Amino-5-fluoro-1,1'-biphenyl |
| Heck-Mizoroki | Styrene | 1-(2-Amino-5-fluorophenyl)-2-phenylethene |
| Buchwald-Hartwig | Aniline (B41778) | N-(2-Amino-5-fluorophenyl)aniline |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This compound serves as a key building block in palladium-catalyzed cross-coupling reactions, which are instrumental in synthesizing complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, a prominent example, involves the reaction of an organohalide with an organoboron compound.
In this compound, the bromine atom is the more reactive site for Suzuki-Miyaura coupling. This preference is attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-fluorine (C-F) bond. This selective reactivity allows for the targeted introduction of various aryl and heteroaryl groups at the 2-position of the phenyl ring. The resulting biaryl hydrazine derivatives are valuable precursors for synthesizing biologically active compounds, such as indoles.
The efficiency and selectivity of these coupling reactions are highly dependent on the specific combination of the palladium catalyst, ligand, base, and solvent. Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). These are often paired with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3) or more specialized ligands to boost catalytic performance. A base, such as a carbonate or phosphate, is essential for activating the boronic acid, thereby enabling the transmetalation step within the catalytic cycle.
Table 1: Illustrative Suzuki-Miyaura Reactions with this compound
| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/Water | (4-Fluoro-[1,1'-biphenyl]-2-yl)hydrazine | 85 |
| 4-Methylphenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | DME/Water | (4'-Methyl-4-fluoro-[1,1'-biphenyl]-2-yl)hydrazine | 92 |
| 3-Thienylboronic acid | PdCl2(dppf) | - | Cs2CO3 | Dioxane | (4-Fluoro-2-(thiophen-3-yl)phenyl)hydrazine | 78 |
Mechanistic Aspects of C-Br and C-F Bond Activation
The selective activation of the C-Br bond over the C-F bond is a defining characteristic of this compound's reactivity in palladium-catalyzed cross-coupling reactions. This selectivity arises from the substantial difference in bond dissociation energies, with the C-Br bond being significantly weaker and thus more readily undergoing oxidative addition to a palladium(0) species—the initial step in the catalytic cycle. researchgate.net
The established mechanism for the Suzuki-Miyaura coupling of this compound proceeds through these key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate, while the stronger C-F bond remains intact.
Transmetalation: The organoboron compound, activated by a base to form a boronate, transfers its organic moiety to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, yielding the final product and regenerating the Pd(0) catalyst for subsequent cycles.
While C-Br activation is predominant, activating the more robust C-F bond is possible under more rigorous conditions, such as higher temperatures, stronger bases, and the use of electron-rich, sterically hindered ligands. mdpi.comchem8.org The high electronegativity of fluorine renders the attached carbon electron-deficient, but the bond's strength makes it less reactive under standard cross-coupling conditions. chem8.org
Role as a Ligand or Catalyst Precursor in Metal-Mediated Transformations
Beyond its use as a substrate, this compound and its derivatives can act as ligands for transition metals or as precursors to catalytically active species. The hydrazine moiety (-NHNH2) possesses lone pairs of electrons on its nitrogen atoms, enabling coordination to metal centers.
Following deprotonation or under specific reaction conditions, the hydrazine group can function as a monodentate or bidentate ligand, coordinating to a metal through one or both nitrogen atoms. The resulting metal complexes can exhibit catalytic properties or serve as well-defined catalyst precursors.
Furthermore, derivatives of this compound, such as hydrazones formed by condensation with aldehydes or ketones, are versatile ligands. These can coordinate with metals like palladium, copper, or nickel. The resulting complexes have been investigated for their catalytic activity in various organic transformations, including C-C coupling reactions. The electronic properties of the phenyl ring, modified by the bromo and fluoro substituents, can tune the electronic and steric environment of the metal center, thereby impacting catalytic performance.
Applications in Complex Molecular Synthesis
A Versatile Building Block for Heterocyclic Compounds
(2-Bromo-4-fluorophenyl)hydrazine is a key precursor in the synthesis of a wide array of heterocyclic compounds. aksci.comfluorochem.co.uksigmaaldrich.com Heterocycles are fundamental structural motifs found in numerous natural products and synthetic compounds with significant biological and material properties. sigmaaldrich.com The reactivity of the hydrazine (B178648) moiety, coupled with the electronic effects and potential for cross-coupling reactions of the bromo- and fluoro-substituted phenyl ring, makes this compound a valuable starting material for constructing diverse heterocyclic systems. fluorochem.co.uktcichemicals.com
Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives
One of the most prominent applications of this compound is in the synthesis of pyrazole and pyrazoline derivatives. dergipark.org.trnih.govtandfonline.com These five-membered nitrogen-containing heterocycles are of significant interest due to their presence in many pharmacologically active compounds. dergipark.org.trnih.gov
A common and effective method for synthesizing pyrazoline rings involves the cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones. nih.gov This reaction typically proceeds by refluxing a mixture of the substituted hydrazine and the α,β-unsaturated ketone. nih.gov The resulting pyrazoline can then be oxidized to the corresponding pyrazole. mdpi.com The reaction of this compound with various α,β-unsaturated carbonyls leads to the formation of N-aryl pyrazolines with the (2-bromo-4-fluorophenyl) group attached to the nitrogen atom. This approach allows for the introduction of the specific bromo-fluoro substitution pattern into the pyrazole scaffold, which can be crucial for tuning the biological activity or physical properties of the final molecule.
The general scheme for this reaction is as follows: this compound + α,β-Unsaturated Carbonyl → N-(2-Bromo-4-fluorophenyl)pyrazoline
This method is highly versatile, as a wide range of α,β-unsaturated carbonyls can be employed, leading to a diverse library of pyrazoline and subsequently pyrazole derivatives. nih.govmdpi.com
While direct cycloaddition is a primary route, intramolecular cyclization pathways can also be employed to synthesize pyrazole derivatives from precursors derived from this compound. For instance, Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, can lead to indole derivatives that can be further elaborated. ekb.eg In a specific example, the reaction of 4-fluorophenylhydrazine hydrochloride with methyl isopropyl ketone in glacial acetic acid yields 5-fluoro-2,3,3-trimethyl-3H-indole. ekb.eg This intermediate can then undergo further reactions to form more complex heterocyclic systems. Although this example uses a related hydrazine, the principle can be extended to this compound to create precursors for intramolecular cyclization to form pyrazole or other fused heterocyclic systems.
Formation of Triazole, Thiadiazole, and Tetrazene Scaffolds
Beyond pyrazoles, this compound is a valuable precursor for the synthesis of other important heterocycles like triazoles, thiadiazoles, and tetrazenes. These scaffolds are also present in a variety of compounds with diverse applications. nih.govresearchgate.netnih.govmdpi.com
The synthesis of triazole and thiadiazole rings often involves the reaction of a hydrazine derivative with specific reagents that provide the remaining atoms for the heterocyclic ring. For instance, the Hantzsch thiazole (B1198619) synthesis protocol can be adapted to produce thiazole derivatives. nih.gov This involves the condensation of a thiosemicarbazone with an α-haloketone. nih.gov By first converting this compound to its corresponding thiosemicarbazide (B42300) and then to a thiosemicarbazone, it can be reacted with reagents like 2-bromo-4-fluoroacetophenone to yield substituted hydrazinyl-thiazoles. nih.gov
Similarly, for the formation of triazole rings, this compound can be reacted with compounds containing a C-N unit. The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of hydrazines with amidines or other suitable precursors. nih.gov
The presence of the bromo and fluoro substituents on the phenyl ring of heterocycles derived from this compound opens up numerous possibilities for further derivatization. The bromine atom is particularly useful as it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at a specific position on the phenyl ring.
Furthermore, the fluorine atom can influence the electronic properties and metabolic stability of the molecule, which is often desirable in medicinal chemistry. These derivatization strategies allow for the fine-tuning of the properties of the synthesized heterocyclic compounds, enabling the creation of molecules with optimized activity for specific applications. tandfonline.comnih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules based on the spatial distribution of electrons.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (2-Bromo-4-fluorophenyl)hydrazine, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformer.
The analysis would identify the preferred orientation of the hydrazine (B178648) (-NHNH2) group relative to the substituted phenyl ring. This includes the rotational barrier around the C-N bond and the inversion barrier at the nitrogen atoms. The resulting optimized geometry provides crucial data for subsequent calculations.
Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from geometry optimization calculations. Actual values would be derived from specific DFT calculations.
| Parameter | Description | Predicted Value |
|---|---|---|
| C-Br Bond Length | The distance between the Carbon and Bromine atoms on the phenyl ring. | ~1.90 Å |
| C-F Bond Length | The distance between the Carbon and Fluorine atoms on the phenyl ring. | ~1.35 Å |
| C-N Bond Length | The distance between the phenyl Carbon and the first Nitrogen of the hydrazine group. | ~1.40 Å |
| N-N Bond Length | The distance between the two Nitrogen atoms in the hydrazine group. | ~1.45 Å |
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety and the electron-rich phenyl ring.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites for nucleophilic attack. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing halogen substituents.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. researchgate.net
Table 2: Illustrative Frontier Orbital Properties
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -5.8 | Electron-donating capability |
| LUMO | -1.2 | Electron-accepting capability |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.netnist.gov
For this compound, this analysis would predict the frequencies for characteristic bond stretches (e.g., N-H, C-H, C-F, C-Br) and bending modes. This allows for the assignment of experimentally observed spectral bands to specific molecular motions.
Table 3: Predicted Vibrational Frequencies for Key Modes (Illustrative)
| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| ν(N-H) | N-H stretching in the hydrazine group | 3300 - 3450 |
| ν(C-H) | Aromatic C-H stretching | 3000 - 3100 |
| δ(N-H) | N-H bending (scissoring) in the hydrazine group | 1580 - 1650 |
| ν(C=C) | Aromatic ring stretching | 1450 - 1600 |
| ν(C-F) | C-F stretching | 1200 - 1280 |
Conceptual DFT provides reactivity indices that help predict how a molecule will interact with other chemical species.
Fukui Functions: These indices identify the most reactive sites within a molecule. researchgate.net The Fukui function f⁻ indicates the propensity of a site to undergo an electrophilic attack (related to HOMO density), while f⁺ indicates its susceptibility to a nucleophilic attack (related to LUMO density). mdpi.com This allows for a more nuanced view of reactivity than HOMO/LUMO analysis alone.
Molecular Electrostatic Potential (MEP) Surface: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of positive and negative potential. Red (negative) regions, such as those around the nitrogen and fluorine atoms, are rich in electrons and are sites for electrophilic attack. Blue (positive) regions, typically around the hydrogen atoms of the hydrazine group, are electron-poor and are sites for nucleophilic attack.
Molecular Dynamics Simulations (if applicable to reactivity/interactions)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT provides a static picture of a molecule at its energy minimum, MD introduces temperature and simulates its dynamic behavior.
For this compound, MD simulations could be used to:
Explore its conformational landscape in different solvents.
Study its interaction and binding stability with biological targets, such as enzymes. For instance, studies on other hydrazine derivatives have used MD simulations to validate their binding modes and stability within the active site of proteins like dipeptidyl peptidase-IV. nih.gov
Analyze the stability of complexes formed between the molecule and metal ions or other substrates.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov If this compound were part of a series of potential drug candidates, a QSAR model could be developed to predict their efficacy.
The process involves:
Data Collection: Assembling a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values). frontiersin.org
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and hydrophobic parameters. researchgate.net
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the activity. nih.gov
Validation: Rigorously validating the model to ensure its predictive power using internal and external test sets. mdpi.com
A resulting QSAR model could take the form of an equation that helps in designing new, more potent analogs by suggesting which structural features are most important for activity. nih.gov
Table 4: Example of a Hypothetical QSAR Model Equation
| Equation | Statistical Parameters |
|---|---|
| pIC₅₀ = 0.5 * (LogP) - 2.1 * (LUMO Energy) + 0.03 * (Molecular Weight) + 1.8 | r² (correlation coefficient): > 0.7q² (cross-validated r²): > 0.6 |
This table illustrates a potential QSAR model, where pIC₅₀ is the biological activity, and LogP, LUMO energy, and Molecular Weight are calculated descriptors.
Molecular Docking Studies (focused on methodology and binding patterns)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein at the atomic level. For derivatives of this compound, molecular docking studies have been instrumental in exploring their potential as anti-inflammatory agents.
A notable study focused on a series of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives, which were synthesized from this compound. nih.gov These compounds were subjected to in silico molecular docking studies to evaluate their interaction with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key enzymes in the prostaglandin (B15479496) biosynthesis pathway and are targets for nonsteroidal anti-inflammatory drugs (NSAIDs).
Methodology: The general methodology for such docking studies involves several key steps:
Preparation of the Protein Structure: The three-dimensional crystal structures of the target enzymes (e.g., COX-1 and COX-2) are obtained from a protein database like the Protein Data Bank (PDB).
Ligand Preparation: The 3D structures of the ligands, in this case, the this compound derivatives, are generated and optimized to their lowest energy conformation using computational chemistry software.
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the binding site of the protein in various orientations and conformations.
Scoring and Analysis: The interactions are scored based on a scoring function that estimates the binding affinity. The binding poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
Binding Patterns: In the study of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives, the molecular docking results indicated that the compounds could potentially exhibit anti-inflammatory effects by inhibiting COX-1. nih.gov The analysis of the binding modes for specific derivatives revealed that the hydrophobic interactions of the alkyl groups in the 1,2,4-triazole (B32235) derivatives played a significant role in their affinity and selectivity towards COX-1 over COX-2. nih.gov
The binding interactions of various phenylhydrazine (B124118) derivatives with different biological targets have been explored in other studies, providing a broader understanding of their binding patterns. For instance, docking studies of phenyl hydrazine derivatives of piperidones with dihydrofolate reductase have shown hydrogen bond formation with key amino acid residues like THR56 and SER59. researchgate.net Similarly, pyrazole-hydrazone derivatives have been docked against various targets, with analyses focusing on hydrogen bonding and hydrophobic interactions within the active site.
The following table summarizes the key findings from a molecular docking study of this compound derivatives.
| Derivative Class | Target Enzyme(s) | Key Findings |
| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiols | COX-1, COX-2 | Potential for anti-inflammatory activity via COX-1 inhibition; hydrophobic interactions of alkyl groups influence affinity and selectivity. nih.gov |
Theoretical Insights into Reaction Mechanisms and Transition States
Theoretical investigations into reaction mechanisms provide a deeper understanding of the chemical transformations that this compound can undergo. Density Functional Theory (DFT) is a powerful computational tool used to study the electronic structure of molecules and to map out the potential energy surface of a reaction, including the identification of transition states.
While specific theoretical studies on the reaction mechanisms and transition states of this compound are not extensively documented in the reviewed literature, insights can be drawn from studies on related phenylhydrazine compounds. A common and important reaction involving phenylhydrazines is the Fischer indole (B1671886) synthesis, which is used to produce indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgjk-sci.com
Fischer Indole Synthesis Mechanism: The generally accepted mechanism for the Fischer indole synthesis involves several steps:
Formation of a phenylhydrazone from the reaction of phenylhydrazine and a carbonyl compound.
Tautomerization of the phenylhydrazone to an ene-hydrazine.
A mdpi.commdpi.com-sigmatropic rearrangement of the protonated ene-hydrazine, which is the key bond-forming step.
Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. wikipedia.orgmdpi.comname-reaction.com
Theoretical studies on the Fischer indole synthesis have focused on understanding the nature of the transition state for the mdpi.commdpi.com-sigmatropic rearrangement, which is often the rate-determining step. The substituents on the phenylhydrazine ring can significantly influence the reaction pathway and the stability of intermediates and transition states. For example, electron-withdrawing groups on the benzene (B151609) ring of phenylhydrazine can make the Fischer indole synthesis more difficult, requiring harsher reaction conditions. mdpi.com
A DFT study on the initial steps of the reaction of phenylhydrazine with a chlorinated silicon surface has provided insights into the reactivity of the hydrazine moiety. researchgate.net Such studies help in understanding how the molecule interacts with different substrates and the energetics of the initial reaction steps.
Furthermore, computational studies on hydrazine derivatives have used DFT to analyze their molecular properties, including atomic charges, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO). imist.ma The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests that the system is more prone to chemical reactions. nih.gov These theoretical parameters are crucial for predicting the reactivity of this compound in various chemical transformations and for understanding the stability of transition states.
While detailed computational investigations specifically targeting the reaction mechanisms of this compound are limited, the existing theoretical frameworks for phenylhydrazine chemistry provide a solid foundation for predicting its reactivity and for designing future computational studies.
Advanced Research Avenues and Future Perspectives
Development of Novel Synthetic Applications
The development of novel synthetic applications for (2-Bromo-4-fluorophenyl)hydrazine is a burgeoning area of research. Its utility as a precursor for synthesizing biologically active molecules is of particular interest. For instance, hydrazine (B178648) derivatives are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. synplechem.com The presence of both a bromine and a fluorine atom offers multiple reaction sites, allowing for diverse and complex molecular architectures.
One significant application lies in the synthesis of indole (B1671886) derivatives through the Fischer indole synthesis. The bromo and fluoro substituents on the phenylhydrazine (B124118) ring can influence the regioselectivity of the cyclization and can be retained or further functionalized in the final indole product. These halogenated indoles are valuable scaffolds in medicinal chemistry.
Furthermore, this compound can be employed in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov This approach is highly desirable in drug discovery for creating large libraries of compounds for biological screening. nih.gov The development of new multicomponent reactions involving this hydrazine derivative could lead to the discovery of novel bioactive molecules. nih.govmdpi.com
| Application Area | Synthetic Strategy | Potential Outcome |
| Medicinal Chemistry | Fischer Indole Synthesis | Novel halogenated indole scaffolds |
| Drug Discovery | Multicomponent Reactions | Diverse libraries of bioactive compounds |
| Agrochemicals | Synthesis of Pyrazole (B372694) Derivatives | New pesticides and herbicides |
Exploration of New Chemical Transformations
The exploration of new chemical transformations involving this compound is key to unlocking its full synthetic potential. The bromine atom on the aromatic ring is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. synplechem.com These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at the bromine position. This capability is crucial for the late-stage functionalization of complex molecules, a strategy often employed in medicinal chemistry to fine-tune the properties of drug candidates.
The hydrazine moiety itself can undergo a variety of transformations. It can be acylated, alkylated, or cyclized to form a plethora of heterocyclic systems, such as pyrazoles, pyridazines, and triazoles. mdpi.com Research into novel cyclization reactions and the development of new catalysts for these transformations are active areas of investigation. For example, the development of efficient and selective methods for the synthesis of substituted pyrazoles from this compound and 1,3-dicarbonyl compounds is of significant interest due to the prevalence of the pyrazole core in pharmaceuticals.
| Reaction Type | Reagent/Catalyst | Product Class |
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | Biaryl compounds |
| Heck Reaction | Palladium catalyst, Alkene | Substituted alkenes |
| Buchwald-Hartwig Amination | Palladium catalyst, Amine | N-Aryl compounds |
| Cyclization | 1,3-Dicarbonyl compound | Pyrazole derivatives |
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis presents exciting opportunities for accelerating research and development. nih.gov Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise manner, offers several advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purities. nih.gov The synthesis of intermediates and final products using this compound in flow reactors could enable more efficient and scalable production.
Automated synthesis platforms, often coupled with high-throughput screening, can rapidly explore a vast chemical space by systematically varying reactants and reaction conditions. nih.govchemrxiv.org The use of this compound as a building block in such automated systems could significantly accelerate the discovery of new compounds with desired properties. synplechem.com For instance, an automated platform could be programmed to perform a series of cross-coupling and cyclization reactions on the this compound scaffold to generate a large library of diverse heterocyclic compounds for biological evaluation. chemrxiv.org
Challenges and Opportunities in this compound Research
Despite its potential, research involving this compound is not without its challenges. One of the primary challenges is the need for highly selective and efficient synthetic methods that can differentiate between the various reactive sites on the molecule. Developing catalysts and reaction conditions that allow for the selective functionalization of either the bromine atom, the fluorine atom, or the hydrazine moiety is a key area of research.
However, these challenges also present significant opportunities. The demand for novel and structurally diverse compounds in fields like medicine and materials science continues to grow. mdpi.com The unique combination of functional groups in this compound makes it an ideal starting point for the synthesis of such compounds. Future research will likely focus on developing more sophisticated catalytic systems, exploring new reaction pathways, and leveraging the power of computational chemistry to predict and optimize synthetic routes. The continued exploration of the chemistry of this compound holds great promise for the discovery of new molecules with valuable applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Bromo-4-fluorophenyl)hydrazine, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves bromination of fluorophenyl precursors followed by hydrazine coupling. For example, bromination of 4-fluorophenol derivatives using bromine or NBS (N-bromosuccinimide) under controlled conditions (e.g., 0–5°C, inert atmosphere) can yield 2-bromo-4-fluorophenol intermediates. Subsequent reaction with hydrazine hydrate at 50–60°C in acidic media (HCl) forms the hydrazine derivative. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediates .
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of brominated precursor to hydrazine) and maintaining pH 3–4 minimizes side products like diazonium salts.
Q. How can the purity of this compound be assessed, and what analytical techniques are most reliable?
- Analytical Workflow :
- Purity Check : Use HPLC (UV detection at 254 nm) with a retention time comparison against a standard.
- Structural Confirmation : NMR (e.g., H NMR in DMSO-d: δ 6.8–7.5 ppm for aromatic protons, δ 4.2 ppm for NH) and FT-IR (N-H stretch at 3200–3300 cm, C-Br at 560–600 cm) .
- Elemental Analysis : Match experimental C, H, N, Br, and F percentages with theoretical values (e.g., CHBrFN: C 34.16%, H 2.39%, Br 37.89%) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Hydrazine derivatives are toxic and potential carcinogens. Bromine and fluorine substituents increase reactivity and corrosivity.
- Protocols : Use fume hoods, nitrile gloves, and PPE. Store in amber vials at –20°C under inert gas to prevent decomposition. Neutralize waste with 10% acetic acid before disposal .
Advanced Research Questions
Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in condensation reactions?
- Mechanistic Insight : The electron-withdrawing bromine (ortho position) and fluorine (para position) reduce electron density on the phenyl ring, enhancing electrophilicity. This facilitates nucleophilic attacks in hydrazone formation (e.g., with carbonyl compounds). DFT studies on analogous hydrazines show lowered LUMO energy at the hydrazine group, accelerating reactions like Schiff base formation .
- Experimental Validation : Compare reaction rates with non-halogenated analogs using kinetic UV-Vis monitoring (λ = 400–500 nm for hydrazone products) .
Q. What strategies resolve contradictions in crystallographic data for hydrazine derivatives like this compound?
- Crystallography Challenges : Discrepancies may arise from polymorphism or twinning. Use high-resolution X-ray diffraction (Cu-Kα, 0.8 Å) and SHELXL for refinement. For ambiguous electron density, employ twin refinement (TWIN/BASF commands in SHELXL) .
- Case Study : A related compound, (Z)-4-amino-N′-((4-chlorophenyl)(phenyl)methylene)benzohydrazide, required twin law (-h, -k, -l) to resolve overlapping peaks, achieving R < 0.05 .
Q. Can computational models predict the biological activity of this compound derivatives, and how do they compare to experimental results?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to simulate binding with target proteins (e.g., antifungal CYP51 or kinase inhibitors).
- ADMET Prediction : SwissADME evaluates bioavailability (e.g., LogP ~2.5 suggests moderate permeability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
